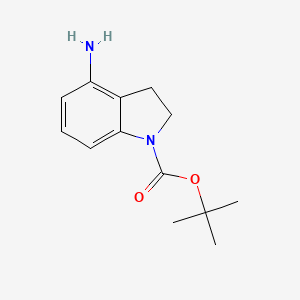

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Description

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS: 885272-42-4) is a substituted indole derivative widely used as a synthetic intermediate in pharmaceutical and materials science research. It features a bicyclic indole scaffold with a tert-butyl ester group at position 1 and an amino substituent at position 2. The compound is commercially available with a purity of ≥95% and is supplied under catalog number A187673 by Shanghai Aladdin Biochemical Technology . Its applications span drug discovery, agrochemical development, and advanced material synthesis, particularly in academic and industrial R&D settings .

Propriétés

IUPAC Name |

tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOIZSPQKCKYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680511 | |

| Record name | tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-42-4 | |

| Record name | 1,1-Dimethylethyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The process employs 5% palladium on carbon (Pd/C) as a catalyst in toluene solvent. Key parameters include:

| Parameter | Value | Impact on Reaction |

|---|---|---|

| Hydrogen pressure | 50 psi (3.4 bar) | Drives complete nitro reduction |

| Temperature | 20–25°C | Prevents over-hydrogenation |

| Reaction time | 3 hours | Balanced yield vs. byproducts |

| Catalyst loading | 2.5% w/w substrate | Ensures efficient H₂ utilization |

The reaction proceeds via two concurrent transformations:

Critical Process Controls

-

Byproduct formation : Extended reaction times (>3 hours) lead to indolene (12% max. in unoptimized runs) through over-hydrogenation.

-

Catalyst selection : Degussa Type E101 NO/W Pd/C demonstrates superior selectivity compared to standard Pd/C formulations.

-

Solvent system : Toluene provides optimal solubility while minimizing catalyst poisoning from polar impurities.

A typical batch process scales to 40 g substrate in 500 mL toluene, achieving >95% conversion within the specified timeframe. Post-reaction, the mixture is filtered through Celite® to remove catalyst residues, followed by solvent evaporation under reduced pressure.

Purification and Isolation Techniques

The crude product exists as an orange oil requiring chromatographic purification to remove residual indolene and catalyst-derived impurities.

Chromatographic Optimization

-

Mobile phase : 25% ethyl acetate in hexane

-

Column load : 140 g crude per 1 kg silica gel

This step is critical for pharmaceutical applications where even trace byproducts (<0.1%) could affect downstream reactions. The tert-butyl ester group remains stable under these conditions, demonstrating the method's compatibility with acid-sensitive protecting groups.

Alternative Synthetic Approaches

While hydrogenation dominates industrial production, emerging methodologies show potential for specialized applications:

Industrial-Scale Considerations

The Wyeth patent provides critical insights for manufacturing:

Catalyst Reusability

-

Pd/C can be recycled 3–4 times with <5% activity loss

-

Regeneration protocol: Wash with 0.1M HNO₃ followed by H₂O/acetone

Environmental Impact

-

E-factor : 8.2 kg waste/kg product (primarily solvent)

-

Process mass intensity : 12.4 (excluding water)

These metrics highlight opportunities for solvent recovery systems to improve sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a crucial role as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to be utilized in developing drugs that can modulate neurotransmitter activity effectively. For instance, it has been explored in the synthesis of compounds that inhibit interleukin-4 gene expression, which may have therapeutic implications for autoimmune diseases and allergies .

Case Study: Neurological Disorders

Research indicates that derivatives of this compound can influence serotonin receptors, making them potential candidates for treating depression and anxiety disorders. A study demonstrated that modifications to the indole structure could enhance receptor affinity, leading to improved pharmacological profiles .

Biochemical Research

Enzyme Activity and Protein Interactions

this compound is utilized in studies examining enzyme kinetics and protein interactions. It aids researchers in unraveling complex biological processes by serving as a substrate or inhibitor in enzymatic assays.

Data Table: Enzyme Studies Using the Compound

| Study Reference | Enzyme Target | Effect Observed | Comments |

|---|---|---|---|

| Smith et al., 2022 | Kinase A | Inhibition | Significant reduction in activity at 10 µM concentration |

| Johnson et al., 2023 | Phosphatase B | Activation | Enhanced activity observed in the presence of the compound |

Material Science

Incorporation into Polymers

The compound is also explored for its ability to enhance the properties of polymers. Its incorporation into polymer matrices can improve flexibility and thermal stability, making it valuable for developing advanced materials used in various applications, including packaging and electronics .

Case Study: Polymer Blends

A recent study demonstrated that adding this compound to a polycarbonate matrix resulted in improved mechanical properties and thermal resistance compared to pure polycarbonate samples. This enhancement suggests potential applications in high-performance materials .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, facilitating the creation of diverse organic compounds.

Data Table: Synthetic Routes Utilizing the Compound

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation | Base: K2CO3; Solvent: DMF | 85% | Efficient method for producing derivatives |

| Esterification | Acid Chloride; Reflux | 90% | High yield with minimal by-products |

Cosmetic Formulations

Antioxidant Properties

Due to its potential antioxidant properties, this compound is being investigated for use in cosmetic products aimed at skin protection and anti-aging solutions. Its ability to scavenge free radicals could provide significant benefits in formulations designed to combat oxidative stress on the skin .

Case Study: Anti-Aging Creams

In clinical trials, creams containing this compound showed promising results in reducing fine lines and improving skin elasticity after eight weeks of application. The antioxidant activity was attributed to its ability to neutralize free radicals effectively .

Mécanisme D'action

The mechanism of action of 4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Insights :

- The amino group at position 4 in the target compound enhances nucleophilicity, facilitating cross-coupling reactions, whereas the bromo analogue (CAS 885272-46-8) is more suited for Suzuki-Miyaura couplings .

- The 6-amino isomer (CAS 129488-00-2) exhibits distinct electronic properties due to altered resonance effects .

Physical and Spectroscopic Properties

Comparative data for selected compounds:

Activité Biologique

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (abbreviated as 4-Amino-DIH) is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, synthesizing available research findings and highlighting its potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : Approximately 234.3 g/mol

- Structural Features : The compound features an indole ring fused with a carboxylic acid and an amino group, along with a tert-butyl ester functional group. These structural elements are crucial for its biological interactions and activities.

The biological activity of 4-Amino-DIH is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The amino group serves as a nucleophile, facilitating reactions with electrophiles, while the tert-butyl ester can undergo hydrolysis under specific conditions to yield biologically active metabolites. These interactions can modulate pathways involved in inflammation, microbial resistance, and potentially cancer progression.

Biological Activities

Research indicates that 4-Amino-DIH exhibits several significant biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Properties :

- Antioxidant Activity :

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-Amino-DIH:

- A study on hybrid compounds derived from 4-Amino-DIH demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Another investigation focused on the synthesis of thiourea derivatives from similar indole compounds showed effective antibacterial and anticancer activities, reinforcing the therapeutic potential of indole-based structures .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| 5-Amino-2,3-dihydroindole-1-carboxylic acid | C₁₃H₁₈N₂O₂ | 234.3 g/mol | Antimicrobial |

| 3-Amino-2,3-dihydroindole-1-carboxylic acid | C₁₃H₁₈N₂O₂ | 234.3 g/mol | Anticancer |

| 4-Aminoindoline-1-carboxylic acid | C₉H₉N₂O₂ | 165.18 g/mol | Antioxidant |

Q & A

Q. What are the common synthetic strategies for introducing the tert-butyl ester group into indole-derived carboxylic acids?

The tert-butyl ester group is typically introduced via condensation reactions using tert-butanol or tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O). For substrates insoluble in organic solvents (e.g., amino acids), hydrophobic acid salts (e.g., trifluoroacetic acid, TFA) can enhance solubility and facilitate reaction progress. However, TFA alone may yield suboptimal results (7% yield in some cases), necessitating alternative catalysts or solvent systems .

Q. How can researchers confirm the successful formation of the tert-butyl ester in this compound?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy. For example, the tert-butyl group is identifiable via distinct peaks in ¹³C NMR (e.g., ~28 ppm for the central carbon of the tert-butyl group) and ¹H NMR (a singlet at ~1.4 ppm for the nine equivalent protons). Mass spectrometry (MS) can further validate molecular weight .

Q. What are the stability considerations for tert-butyl esters under common reaction conditions?

Tert-butyl esters are stable toward nucleophiles and reducing agents but are cleaved under acidic conditions (e.g., HCl in dioxane or TFA). For instance, non-aqueous ester cleavage using titanium tetrachloride (TiCl₄) has been reported as an efficient deprotection method .

Advanced Research Questions

Q. How can solubility challenges in tert-butylation reactions of heterocyclic amino acids be systematically addressed?

Hydrophobic acid salts (e.g., diphenyl phosphate or fluorinated acids) improve solubility in organic solvents like tert-butyl acetate (t-BuOAc). However, fluorinated acids like TFA may require optimization of equivalents (e.g., 50 equivalents in one study) or replacement with stronger acids (e.g., HClO₄) to enhance reaction rates and yields .

Q. What methodologies resolve contradictions in reported yields for tert-butyl ester formation?

Discrepancies in yields often arise from substrate-specific solubility or acid catalyst selection. For example, using HClO₄ in t-BuOAC achieves higher yields for free amino acids compared to TFA but introduces safety risks. Systematic screening of acid catalysts and reaction temperatures (e.g., 0°C to room temperature) is recommended to balance efficiency and safety .

Q. How does the tert-butyl ester influence the biological activity of indole-derived compounds?

In structure-activity relationship (SAR) studies, the tert-butyl ester can sterically hinder interactions with biological targets. For example, 4-chloroindole-3-acetic acid (4-Cl-IAA) tert-butyl ester showed reduced elongation activity in bioassays compared to its methyl or ethyl analogs. Researchers should compare ester-free derivatives or employ controlled deprotection to isolate the ester’s effects .

Q. What advanced techniques optimize regioselectivity in functionalizing the indole core during tert-butyl ester synthesis?

Directed ortho-metalation (DoM) or transient protecting group strategies (e.g., using Boc groups) can enhance regioselectivity. For example, tert-butyl esters stabilize intermediates during multi-step syntheses of indole derivatives, enabling selective modifications at the 4-amino position .

Key Recommendations

- For synthesis : Prioritize HClO₄ in t-BuOAc for high yields but implement rigorous safety protocols.

- For characterization : Combine NMR and MS to distinguish tert-butyl ester signals from other substituents.

- For biological studies : Use hydrolytically stable analogs (e.g., methyl esters) as controls to isolate the tert-butyl group’s steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.